2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid
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Overview
Description
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid is a chemical compound with the molecular formula C8H4BrF3O2 It is characterized by the presence of bromine, fluorine, and acetic acid functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid typically involves the bromination and trifluoromethylation of phenylacetic acid derivatives. One common method includes the use of bromine and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different carboxylic acids or alcohols .
Scientific Research Applications
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2,3,6-trifluorophenyl)acetic acid
- 2,3,6-Trifluorophenylacetic acid
- 2,4,6-Trifluorophenylboronic acid
Uniqueness
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique arrangement can result in distinct chemical properties and reactivity compared to other similar compounds.
Biological Activity
2-(3-Bromo-2,4,6-trifluorophenyl)acetic acid is a halogenated aromatic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and three fluorine atoms on the phenyl ring, enhances its lipophilicity and biological interactions. This article reviews its biological activities, focusing on anti-inflammatory and anticancer properties, as well as its role in drug discovery.
- Molecular Formula : C9H6BrF3O2
- Molecular Weight : Approximately 283.04 g/mol
The compound belongs to a class of halogenated aromatic acids known for their diverse applications in pharmaceuticals and agrochemicals due to their biological activity and reactivity .
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can modulate the activity of various inflammatory mediators, potentially making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. The presence of halogen substituents enhances its interaction with biological targets, which may lead to increased potency against certain cancer types .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how the specific arrangement of bromine and fluorine atoms affects the compound's biological activity. For instance, the trifluoromethyl group at the para-position significantly increases the potency of similar compounds in inhibiting serotonin uptake .
Compound Name | Molecular Formula | Similarity |
---|---|---|
Methyl 2-(4-bromo-3-fluorophenyl)acetate | C9H8BrF | 0.93 |
Methyl 2-(3-bromo-5-fluorophenyl)acetate | C9H8BrF | 0.93 |
3-Bromo-4-fluorophenylacetic acid | C8H7BrF | 0.88 |
The unique substitution pattern of this compound enhances its stability and reactivity compared to structurally similar compounds .
Study on Microtubule Stabilization
In a study involving tau and Aβ plaque transgenic mouse models, compounds similar to this compound were evaluated for their ability to stabilize microtubules (MT). The results indicated that certain derivatives could significantly increase acetylated α-tubulin levels in treated cells compared to controls, suggesting potential applications in neurodegenerative diseases .
Antimicrobial Activity
Another study assessed the antimicrobial properties of fluorinated phenylacetic acids, including derivatives of this compound. The findings revealed selective activity against various bacterial strains, highlighting its potential as an antimicrobial agent .
Properties
Molecular Formula |
C8H4BrF3O2 |
---|---|
Molecular Weight |
269.01 g/mol |
IUPAC Name |
2-(3-bromo-2,4,6-trifluorophenyl)acetic acid |
InChI |
InChI=1S/C8H4BrF3O2/c9-7-5(11)2-4(10)3(8(7)12)1-6(13)14/h2H,1H2,(H,13,14) |
InChI Key |
LNUHSKPIILJTRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)CC(=O)O)F |
Origin of Product |
United States |
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